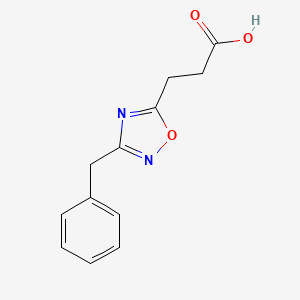

3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid

描述

3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid is a 1,2,4-oxadiazole derivative with a benzyl group (C₆H₅CH₂-) at position 3 of the heterocyclic ring and a propanoic acid chain (-CH₂CH₂COOH) at position 5. Its molecular formula is C₁₂H₁₂N₂O₃, and its molecular weight is 232.24 g/mol (calculated). This compound is commercially available for research purposes (e.g., Santa Cruz Biotechnology, sc-344280) .

属性

IUPAC Name |

3-(3-benzyl-1,2,4-oxadiazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-12(16)7-6-11-13-10(14-17-11)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINWBGQLOLGBLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322725-60-0 | |

| Record name | 3-(3-benzyl-1,2,4-oxadiazol-5-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy Overview

The synthesis of 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid typically proceeds via:

- Formation of the 1,2,4-oxadiazole ring through cyclization of appropriate precursors such as amidoximes and carboxylic acid derivatives.

- Introduction of the benzyl substituent at the 3-position of the oxadiazole ring.

- Attachment or retention of the propanoic acid side chain.

These steps often involve condensation, cyclization, and functional group transformations under controlled conditions.

Preparation of the Oxadiazole Core

2.1 Cyclization of Amidoximes with Carboxylic Acid Derivatives

A common approach to synthesize 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acid derivatives (esters or acid chlorides). This cyclization can be facilitated by dehydrating agents or under thermal conditions.

- Amidoximes are prepared from nitriles by reaction with hydroxylamine hydrochloride in the presence of a base.

- The amidoxime then undergoes cyclodehydration with an activated carboxylic acid derivative to form the oxadiazole ring.

- Dissolve benzonitrile derivative in methanol.

- Add hydroxylamine hydrochloride and base (e.g., triethylamine).

- Heat the mixture to 60 °C for 6 hours to form the amidoxime intermediate.

- React the amidoxime with a propanoic acid derivative (e.g., ethyl 3-bromopropanoate) under dehydrating conditions or with coupling agents such as carbonyldiimidazole or EDC·HCl to induce cyclization and form the oxadiazole ring.

Introduction of the Benzyl Group

The benzyl substituent at the 3-position of the oxadiazole ring can be introduced either by:

- Using benzyl-substituted amidoximes as starting materials.

- Post-cyclization functionalization via nucleophilic substitution or coupling reactions.

A typical method involves the use of benzylamine or benzyl halides in coupling reactions with oxadiazole intermediates under mild conditions, often catalyzed by copper salts or promoted by bases.

Attachment of the Propanoic Acid Side Chain

The propanoic acid moiety can be introduced or retained through:

- Alkylation of the oxadiazole ring with 3-bromopropanoic acid or its esters.

- Hydrolysis of ester intermediates to the free acid using sodium hydroxide or other bases at ambient or elevated temperatures.

- Dissolve the ester intermediate in ethanol.

- Add an aqueous sodium hydroxide solution.

- Stir at room temperature for 10 hours until complete conversion (monitored by TLC).

- Acidify the reaction mixture with acetic acid.

- Isolate the product by filtration and crystallization from ethanol.

Detailed Experimental Data and Conditions

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Amidoxime formation | Benzonitrile, hydroxylamine hydrochloride, Et3N, MeOH, 60 °C, 6 h | Intermediate used without purification |

| Cyclization to oxadiazole | Amidoxime + propanoic acid derivative, carbonyldiimidazole, DMAP catalyst, 40–65 °C, 2–72 h | Purified by flash chromatography, yield ~49% |

| Benzyl group introduction | Benzylamine or benzyl halide, CuI catalyst, base, sealed tube, 100 °C, 48 h | Product purified by chromatography |

| Ester hydrolysis to acid | Ester intermediate, NaOH aqueous solution, ethanol, 25 °C, 10 h | Yield ~91%, product crystallized from ethanol |

Representative Research Findings

- The hydrolysis of ethyl esters to the corresponding propanoic acids proceeds efficiently at room temperature with sodium hydroxide, yielding high purity acid products confirmed by NMR and mass spectrometry.

- Cyclization reactions using carbonyldiimidazole and catalytic DMAP promote efficient ring closure to form the oxadiazole core with moderate to good yields.

- Copper-catalyzed coupling reactions enable the introduction of benzyl substituents on the heterocyclic ring, facilitating structural diversification.

- Purification typically involves crystallization from ethanol or flash chromatography using ethyl acetate/petroleum ether mixtures to achieve high purity compounds suitable for further biological evaluation.

Summary Table of Key Preparation Methods

The preparation of this compound involves a multi-step synthetic route starting from benzonitrile derivatives through amidoxime formation, cyclization to the oxadiazole ring, benzyl group introduction via copper-catalyzed coupling, and final hydrolysis of ester intermediates to the free acid. The methods are well-documented in recent literature, utilizing common reagents such as hydroxylamine hydrochloride, carbonyldiimidazole, and sodium hydroxide under mild to moderate conditions. Purification is generally achieved by crystallization or chromatographic techniques, yielding products suitable for further applications.

This comprehensive synthesis strategy is supported by detailed experimental data, NMR and MS characterization, and represents a robust approach for preparing this biologically relevant heterocyclic acid.

化学反应分析

Types of Reactions: 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various substituted oxadiazoles.

科学研究应用

Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

Biology: It has been investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound has shown potential as a therapeutic agent for the treatment of diseases such as Alzheimer's disease and other neurodegenerative disorders.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

作用机制

The mechanism by which 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in the context of Alzheimer's disease, the compound may inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby improving cognitive function. The exact molecular targets and pathways can vary depending on the specific application and biological context.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key features of 3-(3-benzyl-1,2,4-oxadiazol-5-yl)propanoic acid with its analogs:

Key Observations:

- Substituent Effects: Benzyl vs. Electron-Withdrawing Groups: The 4-fluoro substituent (in the 4-fluoro-3-methylphenyl analog) introduces electronegativity, which can modulate electronic properties and binding interactions in biological systems . Hydrophobic Groups: The tert-butyl derivative exhibits higher hydrophobicity, making it suitable for studies requiring non-polar environments .

生物活性

3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, genotoxic, and cytotoxic properties, as well as its mechanisms of action.

Chemical Structure

The structure of this compound features a benzyl group attached to a 1,2,4-oxadiazole ring, which is known for its diverse pharmacological properties. The oxadiazole moiety is significant in drug design due to its ability to mimic various biological functionalities.

Anti-inflammatory Activity

Compounds derived from the oxadiazole framework have been reported to exhibit anti-inflammatory effects. In a study examining various derivatives, it was shown that modifications in the oxadiazole structure could enhance anti-inflammatory activity while minimizing potential genotoxic effects. Specifically, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro .

Genotoxicity Assessment

The genotoxic potential of this compound was evaluated using the Ames test and SOS Chromotest. The results indicated no mutagenic activity in the Ames test; however, a weak SOS response was observed. Subsequent chemical modifications reduced this response significantly, suggesting that structural alterations can mitigate genotoxic risks while preserving biological efficacy .

Cytotoxic Effects

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies demonstrated that the compound effectively reduced cell viability in human cancer cells by promoting cell cycle arrest and apoptosis .

Table 1: Summary of Biological Activities

Case Study: Cytotoxic Mechanism

A study focused on the cytotoxic mechanism of this compound revealed that it triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production. This oxidative stress is associated with DNA damage and subsequent apoptosis in cancer cells. The compound's efficacy was compared with standard chemotherapeutics, demonstrating comparable or enhanced activity against specific cancer types .

常见问题

Q. What are the established synthetic routes for 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid, and how are yields optimized?

The compound is synthesized via multistep heterocyclic reactions, typically involving cyclization of precursors like amidoximes with activated carboxylic acids. For example, describes a method using HPLC purification to isolate derivatives with yields ranging from 40% to 63%. Key optimization strategies include:

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation relies on:

- NMR spectroscopy : and NMR identify proton environments and carbon frameworks (e.g., oxadiazole ring protons at δ 8.5–9.0 ppm) .

- X-ray crystallography : Orthorhombic crystal systems (space group Pna2) with unit cell parameters (a = 6.1298 Å, b = 6.8194 Å, c = 23.426 Å) confirm molecular geometry .

- High-resolution mass spectrometry (HRMS) : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 342.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields for structurally similar 1,2,4-oxadiazole derivatives?

Discrepancies in yields (e.g., 45% for bromophenyl vs. 62% for isoquinoline derivatives in ) arise from:

- Electronic effects : Electron-withdrawing substituents (e.g., Br) may slow cyclization kinetics.

- Solubility limitations : Poor solubility of intermediates (e.g., brominated analogs) reduces reaction efficiency. Mitigation strategies include:

- Microwave-assisted synthesis : Accelerates reaction times for sluggish steps.

- Co-solvent systems : Mixtures of THF/DMF improve precursor solubility .

Q. What methodologies assess the stability of this compound under physiological conditions?

Stability studies involve:

- pH-dependent degradation assays : Incubation in buffers (pH 1–9) with LC-MS monitoring to track hydrolysis of the oxadiazole ring.

- Thermal analysis : DSC/TGA identifies decomposition temperatures (>200°C for most oxadiazoles) .

- Collision cross-section (CCS) measurements : Ion mobility spectrometry predicts conformational stability (e.g., CCS = 155.8 Ų for [M+H] in ) .

Q. How is the crystal structure of this compound refined to resolve pseudosymmetry or twinning issues?

Refinement workflows include:

- SHELX suite : SHELXL refines high-resolution data (R-factor < 0.05) with anisotropic displacement parameters for non-H atoms.

- Twinning analysis : HKLF 5 format in SHELXL handles twinned data by deconvoluting overlapping reflections .

- Hydrogen bonding networks : Identify intermolecular interactions (e.g., O–H···N bonds) to validate packing models .

Q. What strategies are employed to evaluate the biological activity of this compound in neurodegenerative disease models?

Pharmacological assessments include:

- Receptor binding assays : Fluorescence polarization or SPR to measure affinity for targets like GPR40 ( ).

- In vitro neuroprotection models : SH-SY5Y cells treated with Aβ42 or tau aggregates, with viability quantified via MTT assays.

- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with enzymes like BACE1 .

Q. How can analytical discrepancies in collision cross-section (CCS) values be addressed during method validation?

CCS variability (e.g., ±5 Ų across adducts in and ) is minimized by:

- Calibration standards : Use structurally characterized compounds (e.g., tetraalkylammonium salts) for instrument calibration.

- Adduct uniformity : Consistent ionization conditions (e.g., ESI voltage, desolvation temperature) reduce adduct heterogeneity.

- Multiplexed CCS databases : Cross-reference experimental values with platforms like METLIN .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。